![molecular formula C23H21N5O3S B2588202 N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896314-50-4](/img/structure/B2588202.png)
N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Triazole Moiety : The triazole ring is synthesized through a cyclization reaction involving 1H-pyrrole derivatives and appropriate phenyl sulfonamides.
- Acetylation : The introduction of the acetyl group on the phenyl ring is achieved through acetylation reactions using acetic anhydride or acetyl chloride.
- Final Coupling : The final compound is formed by coupling the triazole-sulfonamide intermediate with the acetylated phenyl derivative.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a promising potential for development as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HeLa | 15.3 |
The structure-activity relationship suggests that modifications on the phenyl and triazole rings significantly impact cytotoxicity.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies indicate strong binding affinity to targets such as:
- Topoisomerase II
- Cyclooxygenase (COX)
These interactions are critical for its observed biological activities.
Case Studies
In a recent case study published in MDPI, researchers synthesized several derivatives of this compound and assessed their biological activities. The study highlighted that compounds with electron-donating groups on the phenyl ring exhibited enhanced antimicrobial and anticancer activities compared to their counterparts with electron-withdrawing groups .
Another study focused on the NH-acidity of related compounds, suggesting a correlation between increased acidity and enhanced biological activity, particularly in acetamides . This finding emphasizes the importance of functional group positioning in optimizing biological efficacy.
Wissenschaftliche Forschungsanwendungen
Structural Overview
The compound's structure comprises several key components that contribute to its biological activity:
- Triazole Ring : Known for its role in various pharmacological properties.
- Pyrrole Ring : Enhances reactivity and biological interactions.
- Methoxyphenyl Group : Influences the compound's overall pharmacological profile.
The molecular formula is C23H21N5O3S with a molecular weight of approximately 447.5 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. The triazole derivatives are particularly effective due to their ability to disrupt cell membrane synthesis.
Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
This compound | 31.25 | Strong |
Standard Antibiotics (e.g., Ampicillin) | 15 | Moderate |
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis; inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid biosynthesis; inhibition can disrupt lipid metabolism in pathogenic bacteria.
Molecular docking studies reveal strong binding interactions with these enzymes, suggesting competitive inhibition at active sites.
Anticancer Potential
Preliminary evaluations demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Doxorubicin |
A549 (Lung Cancer) | 10.0 | Doxorubicin |
Research Findings and Case Studies
Numerous studies have investigated the biological activity of N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
Antimicrobial Activity
In vitro tests have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.
Anticancer Activity
Studies have indicated that the compound can induce apoptosis in cancer cells and may serve as a potential therapeutic agent for breast and lung cancers.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-16(29)17-9-11-18(12-10-17)24-21(30)15-32-23-26-25-22(28(23)27-13-5-6-14-27)19-7-3-4-8-20(19)31-2/h3-14H,15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPTQPQPZGOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.